2-(2-oxocyclobutyl)acetic acid
Description
Properties
CAS No. |
1506685-66-0 |
|---|---|
Molecular Formula |
C6H8O3 |
Molecular Weight |
128.1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Oxocyclobutyl Acetic Acid and Its Advanced Precursors
Classical Approaches to the Cyclobutanone (B123998) Ring Construction Featuring the Acetic Acid Side Chain
Traditional methods for assembling the cyclobutanone core often rely on foundational reactions in organic chemistry, including cycloadditions and skeletal rearrangements. These strategies provide robust pathways to the target structure.
Cycloaddition Reactions in the Assembly of the Cyclobutyl Core
The [2+2] cycloaddition is a primary and highly effective method for synthesizing cyclobutane (B1203170) rings. nih.gov Specifically, the reaction between a ketene (B1206846) and an alkene is a powerful tool for creating cyclobutanone derivatives. nih.govorientjchem.org To generate 2-(2-oxocyclobutyl)acetic acid, this reaction would typically involve the cycloaddition of a ketene with an alkene that already possesses the acetic acid side chain or a precursor to it, such as an ester or nitrile.
One of the most common methods for generating ketenes in situ is the elimination of hydrogen chloride from an acid chloride using a non-nucleophilic base like triethylamine. libretexts.org The resulting ketene can then react with an appropriate alkene. For the synthesis of an ester precursor of the target molecule, the reaction could be envisioned between dichloroketene (B1203229) (generated from trichloroacetyl chloride) and an alkene such as ethyl but-3-enoate. Subsequent dechlorination would yield the desired 2-(2-oxocyclobutyl)acetate. Lewis acids like ethylaluminum dichloride (EtAlCl₂) have been shown to promote such cycloadditions, often leading to increased reactivity, higher yields, and improved diastereoselectivity compared to thermal conditions. nih.gov
Photochemical [2+2] cycloadditions are also a viable, though less common for this specific application, route to strained four-membered rings. libretexts.org These reactions typically involve the excitation of a conjugated reaction partner, which then undergoes cycloaddition. libretexts.org
| Reaction Type | Key Reagents/Conditions | Advantages | Potential Application for Target Compound |
|---|---|---|---|
| Ketene-Alkene Cycloaddition (Thermal) | In situ ketene generation (e.g., RCOCl + Et₃N), heat | Direct formation of cyclobutanone ring | Reaction of a suitable ketene with an alkene bearing an acetic acid ester group. |
| Ketene-Alkene Cycloaddition (Lewis Acid Promoted) | Ketene precursor, alkene, Lewis Acid (e.g., EtAlCl₂) | Increased reactivity, higher yields, improved stereoselectivity. nih.gov | Enhanced control over the stereochemistry of the acetic acid side chain. |
| Photochemical [2+2] Cycloaddition | Unsaturated substrates, UV light (hν), sensitizer (B1316253) (e.g., benzophenone) | Forms highly strained rings. baranlab.org | Intramolecular cycloaddition of a substrate containing both an enone and an alkene tethered by an acetic acid precursor. |
Ring Contraction Strategies for the Formation of the Oxocyclobutyl Moiety
Ring contraction reactions provide an alternative and powerful approach to synthesizing cyclobutane derivatives from more readily available five-membered rings. chemistryviews.org The Favorskii rearrangement is a classic example, involving the base-catalyzed rearrangement of an α-halo ketone to a carboxylic acid derivative with a contracted ring system. wikipedia.orgadichemistry.com
In the context of synthesizing this compound, a plausible precursor would be a derivative of 2-halocyclopentanone. For instance, treatment of ethyl 2-(2-chloro-5-oxocyclopentyl)acetate with a base like sodium ethoxide would be expected to induce a Favorskii rearrangement. The proposed mechanism involves the formation of an enolate, which then displaces the halide to form a bicyclic cyclopropanone (B1606653) intermediate. wikipedia.orgadichemistry.com Subsequent nucleophilic attack by the alkoxide base opens the strained cyclopropanone ring to yield the more stable carbanion, ultimately affording ethyl cyclopentanecarboxylate (B8599756) after protonation. adichemistry.com To obtain the desired this compound structure, the starting material would need to be carefully chosen so that the ring-opening of the cyclopropanone intermediate occurs at the correct bond to form the cyclobutane ring with the acetic acid side chain at the 2-position.
Another relevant ring contraction method is the Wolff rearrangement, which can be initiated photochemically or thermally on an α-diazoketone, leading to a ketene intermediate that can undergo subsequent reactions. nih.gov This could be applied in an intramolecular fashion to form the target cyclobutanone ring. nih.gov
| Rearrangement | Typical Precursor | Key Reagents | Mechanism Highlights |
|---|---|---|---|
| Favorskii Rearrangement | α-Halo cyclic ketone | Base (e.g., NaOH, NaOR) wikipedia.org | Proceeds via a cyclopropanone intermediate. wikipedia.orgadichemistry.com |
| Wolff Rearrangement | α-Diazo cyclic ketone | Heat (Δ) or Light (hν), often with a metal catalyst (e.g., Ag₂O) | Involves a ketene intermediate formed by nitrogen extrusion and alkyl migration. nih.gov |
Modern Advancements in the Synthesis of this compound
Contemporary synthetic chemistry offers more sophisticated tools for constructing complex molecules with high precision, focusing on stereoselectivity, catalytic efficiency, and environmental sustainability.
Stereoselective and Enantioselective Synthesis Strategies for Chiral Cyclobutanone Structures
The synthesis of enantiomerically pure 2-substituted cyclobutanones is of significant interest, and several effective strategies have been developed. A powerful approach involves the sequential titanium-mediated cyclopropanation of readily available α-hydroxy esters, followed by a pinacol-type rearrangement of the resulting α-hydroxycyclopropylcarbinols. acs.orgacs.org This method allows for the preparation of enantiomerically pure 2-substituted cyclobutanones with excellent stereoselectivity. acs.orgacs.org
Another advanced method utilizes a chiral Lewis acid, such as a chiral oxazaborolidinium ion catalyst, to mediate the asymmetric formation of cyclobutanones from α-silyloxyacroleins and diazoesters. acs.org This tandem cyclopropanation/semipinacol rearrangement can produce α-silyloxycyclobutanones with a chiral β-quaternary center in high yield and with outstanding enantio- and diastereoselectivity. acs.org The resulting products can be further converted into various useful cyclic compounds. acs.org Additionally, chiral auxiliaries attached to the reactants can direct the stereochemical outcome of cycloaddition reactions, providing another reliable route to chiral cyclobutanone structures. nih.gov
Transition Metal-Catalyzed Routes to this compound and its Analogues
Transition metal catalysis offers efficient and selective pathways for constructing and functionalizing cyclic systems. Rhodium catalysts, in particular, have been employed in various cycloaddition reactions and C-H functionalization processes. researchgate.netnih.gov For instance, Rh(I)-catalyzed intramolecular cyclizations between cyclobutanones and alkynes can provide access to complex bridged bicyclic systems. nih.gov
A highly relevant strategy for synthesizing analogues of the target molecule is the regio- and stereoselective C-H functionalization of pre-existing cyclobutane rings. Davies and co-workers have shown that rhodium(II) catalysts can mediate the intermolecular C-H insertion of rhodium-bound carbenes into cyclobutanes. nih.gov By carefully selecting the chiral ligand on the rhodium catalyst, it is possible to achieve regiodivergent functionalization, providing access to either 1,1-disubstituted or cis-1,3-disubstituted cyclobutanes. nih.gov This methodology could potentially be used to introduce an acetic acid ester group onto a cyclobutane precursor with high stereocontrol.
Palladium catalysis is also a cornerstone of modern synthesis. While direct synthesis of the target molecule via palladium catalysis is not widely reported, related transformations such as the palladium-catalyzed Heck coupling followed by hydroxycarbonylation are used to synthesize 2-aryl propionic acids, demonstrating the power of this metal in constructing acid-containing molecules. nih.gov
Green Chemistry Principles Applied to its Synthesis and Derivatives
The principles of green chemistry aim to reduce the environmental impact of chemical synthesis by minimizing waste, using less hazardous substances, and improving energy efficiency. acs.org These principles can be applied to the synthesis of this compound and its derivatives.
One key area is the use of biocatalysis. Enzymes can perform highly selective transformations under mild, aqueous conditions. For example, the biocatalytic desymmetrization of a prochiral cyclobutanone derivative could be a powerful method for producing an enantiomerically enriched precursor. researchgate.net While biocatalytic cyclopropanations are well-documented, applying similar enzymatic logic to cyclobutane synthesis is an emerging area of interest. nih.gov
Another green approach is the use of flow chemistry. A flow process for the [2+2] cycloaddition of keteneiminium salts and ethylene (B1197577) gas has been developed, allowing for rapid and mild reaction conditions to access 2-substituted cyclobutanones with good yields. rsc.org This technique can reduce reaction times, improve safety, and facilitate scaling up. The choice of solvents is also critical; replacing hazardous conventional solvents with greener alternatives like water, supercritical fluids, or ionic liquids can significantly reduce the environmental footprint of a synthetic sequence. acs.org
Derivatization Strategies for Key Synthetic Intermediates from this compound
The presence of both a carboxylic acid and a ketone functional group in this compound allows for a wide range of derivatization strategies, enabling the synthesis of diverse molecular scaffolds.
Chemical Transformations of the Carboxylic Acid Functionality (e.g., Esterification, Amidation)
The carboxylic acid moiety of this compound can be readily transformed into esters and amides, which are common functional groups in pharmaceuticals and other bioactive molecules.
Esterification: The Fischer esterification is a classic method for converting carboxylic acids to esters. masterorganicchemistry.com This involves reacting this compound with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The equilibrium of this reaction can be driven towards the ester product by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com
Table 1: Examples of Esterification of this compound
| Alcohol | Catalyst | Product |
| Methanol | H₂SO₄ | Methyl 2-(2-oxocyclobutyl)acetate |
| Ethanol | H₂SO₄ | Ethyl 2-(2-oxocyclobutyl)acetate |
| Isopropanol | H₂SO₄ | Isopropyl 2-(2-oxocyclobutyl)acetate |
Amidation: The formation of amides from this compound typically requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow. Common coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), are used to facilitate this transformation. luxembourg-bio.comhepatochem.com
Table 2: Examples of Amidation of this compound
| Amine | Coupling Reagent | Product |
| Benzylamine | DCC, HOBt | N-Benzyl-2-(2-oxocyclobutyl)acetamide |
| Morpholine | EDC, HOBt | 2-(2-Oxocyclobutyl)-1-(morpholino)ethanone |
| Aniline | HATU | N-Phenyl-2-(2-oxocyclobutyl)acetamide |
Modifications of the Cyclobutanone Ring System for Diverse Scaffolds
The cyclobutanone ring in this compound and its derivatives is a versatile functional group that can undergo various transformations to generate a diverse range of molecular architectures.
Baeyer-Villiger Oxidation: The Baeyer-Villiger oxidation provides a method for converting the cyclobutanone into a lactone (a cyclic ester). wikipedia.org This reaction is typically carried out using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.org The regioselectivity of the oxygen insertion is predictable, with the more substituted carbon atom preferentially migrating. youtube.com In the case of a 2-substituted cyclobutanone, this would lead to the formation of a γ-lactone.
Ring Expansion: The cyclobutanone ring can be expanded to a cyclopentanone (B42830) ring through various methods. One common approach is the reaction with diazomethane (B1218177), which proceeds via a nucleophilic attack on the carbonyl carbon followed by rearrangement and loss of nitrogen gas. study.comwikipedia.org Another method involves the use of trimethylsilyldiazomethane (B103560) with a Lewis acid catalyst, which can offer improved regioselectivity. organic-chemistry.orgacs.org
These ring modification strategies significantly expand the synthetic utility of this compound, allowing for the creation of a wide array of complex molecules.
Challenges and Innovations in the Scalable Synthesis of this compound
The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents several challenges. However, ongoing innovations in synthetic methodology are addressing these issues.
A primary challenge lies in the [2+2] cycloaddition step. Ketenes are highly reactive and can undergo polymerization or other side reactions if not handled carefully. nih.gov The thermal conditions often required for the cycloaddition can also lead to decomposition of sensitive substrates. Furthermore, achieving high stereoselectivity in the cycloaddition can be difficult, often resulting in mixtures of diastereomers that require challenging purification. nih.gov
Innovations to overcome these challenges include the development of Lewis acid-promoted [2+2] cycloadditions. nih.govnih.gov These reactions can often be carried out under milder conditions and can exhibit higher yields and improved diastereoselectivity compared to their thermal counterparts. nih.gov The use of continuous flow reactors is another promising approach for the synthesis of cyclobutane derivatives, as it allows for better control of reaction parameters and can improve safety when handling reactive intermediates like ketenes. nih.gov
Reactivity and Mechanistic Investigations of 2 2 Oxocyclobutyl Acetic Acid
Reactions Involving the Cyclobutanone (B123998) Carbonyl Group
The carbonyl group of the cyclobutanone ring is a key site for a variety of chemical transformations. Its reactivity is heightened by the ring strain, which makes the carbonyl carbon more electrophilic compared to less strained cyclic or acyclic ketones.
The electrophilic carbonyl carbon of 2-(2-oxocyclobutyl)acetic acid is susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via a 1,2-addition mechanism, leading to the formation of a tetrahedral intermediate. The stability and subsequent fate of this intermediate depend on the nature of the nucleophile and the reaction conditions. Due to the acidic proton of the carboxylic acid group, reactions with basic organometallic reagents would require protection of the acid functionality or the use of excess reagent.
Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are potent nucleophiles that readily add to carbonyl groups. In the case of this compound, the carboxylic acid would first be deprotonated by the organometallic reagent. Subsequent addition to the carbonyl would lead to the formation of a tertiary alcohol upon acidic workup. The choice of organometallic reagent and reaction conditions can influence the outcome, with bulkier reagents potentially showing diastereoselectivity in their addition to the cyclobutanone ring.
Table 1: Representative Nucleophilic Additions to Cyclobutanone Derivatives
| Reagent | Product Type | General Conditions | Reference |
| Grignard Reagents (e.g., MeMgBr) | Tertiary Alcohol | Diethyl ether or THF, low temperature | libretexts.orglibretexts.org |
| Organolithium Reagents (e.g., n-BuLi) | Tertiary Alcohol | Hexanes or THF, low temperature | libretexts.orglibretexts.org |
| Sodium Borohydride (NaBH₄) | Secondary Alcohol | Methanol or Ethanol, room temperature | wikipedia.org |
| Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol | Diethyl ether or THF, low temperature | wikipedia.org |
This table presents generalized information for nucleophilic additions to cyclobutanones and does not represent specific experimental data for this compound.
The α-carbons adjacent to the cyclobutanone carbonyl are acidic and can be deprotonated to form an enolate. This enolate is a key intermediate for a variety of α-functionalization reactions, allowing for the introduction of various substituents at the position next to the carbonyl group. The formation and reactivity of the enolate are influenced by the choice of base, solvent, and temperature.
Enolization can be achieved under either acidic or basic conditions. The resulting enolate can then react with electrophiles such as alkyl halides, aldehydes, or Michael acceptors. The regioselectivity of enolate formation can be an important consideration, especially in substituted cyclobutanones. For this compound, the presence of the acetic acid side chain could potentially influence the regioselectivity of enolization.
Table 2: Examples of α-Functionalization of Cyclic Ketones
| Reaction Type | Reagent(s) | Product | General Conditions | Reference |
| Alkylation | LDA, Alkyl Halide | α-Alkyl Cyclobutanone | THF, -78 °C | libretexts.org |
| Aldol (B89426) Addition | Aldehyde, Base (e.g., NaOH) | α-(β-Hydroxyalkyl) Cyclobutanone | Ethanol, room temperature | nih.gov |
| Michael Addition | α,β-Unsaturated Ketone, Base | α-(3-Oxoalkyl) Cyclobutanone | Methanol, room temperature | nih.gov |
This table provides general examples of α-functionalization reactions for cyclic ketones and does not represent specific experimental data for this compound.
The Baeyer-Villiger oxidation is a classic reaction that converts a ketone into an ester or a cyclic ketone into a lactone through the insertion of an oxygen atom adjacent to the carbonyl group. This reaction is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other peroxides. wikipedia.orgmerckmillipore.comjk-sci.com The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms, with more substituted carbons generally migrating preferentially.
In the case of this compound, the Baeyer-Villiger oxidation would lead to the formation of a γ-lactone. nih.govorganic-chemistry.org There are two possible regioisomeric lactones that could be formed, depending on which C-C bond adjacent to the carbonyl migrates. The migratory aptitude of the methylene group of the ring versus the methine group bearing the acetic acid side chain would determine the major product. This transformation represents a ring expansion of the cyclobutanone to a five-membered lactone ring. nih.gov
Table 3: Common Reagents for Baeyer-Villiger Oxidation
| Reagent | Typical Solvent | General Conditions | Reference |
| m-CPBA | Dichloromethane, Chloroform | Room temperature | organic-chemistry.org |
| Peracetic Acid | Acetic Acid | Room temperature | jk-sci.com |
| Hydrogen Peroxide/Lewis Acid | Dichloromethane | Varies with Lewis acid | nih.gov |
| Trifluoroperacetic Acid | Dichloromethane | Room temperature | jk-sci.com |
This table lists common reagents for the Baeyer-Villiger oxidation and does not represent specific experimental data for this compound.
Transformations of the Acetic Acid Side Chain
The carboxylic acid functionality of the side chain offers a different set of reactive possibilities, allowing for modifications that can lead to a diverse range of derivatives.
The carboxylic acid group can undergo condensation reactions with alcohols or amines to form esters and amides, respectively. These reactions are typically catalyzed by an acid or a coupling agent. The reactivity of the carboxylic acid can be enhanced by converting it to a more reactive derivative, such as an acid chloride or an acyl azide.
Intramolecular condensation is also a possibility. Given the proximity of the cyclobutanone carbonyl, intramolecular reactions could potentially be induced under certain conditions, leading to bicyclic products. However, the formation of a simple cyclic anhydride from the single carboxylic acid group would not occur without an external coupling partner. If this compound were to dimerize or react with another carboxylic acid, a mixed or symmetric anhydride could be formed. wikipedia.orgorganic-chemistry.orgorgsyn.org
Table 4: General Condensation Reactions of Carboxylic Acids
| Reactant | Product | Catalyst/Reagent | General Conditions | Reference |
| Alcohol | Ester | Acid (e.g., H₂SO₄) | Heat | rsc.org |
| Amine | Amide | Coupling Agent (e.g., DCC) | Room temperature | researchgate.net |
| Carboxylic Acid | Anhydride | Dehydrating Agent (e.g., P₂O₅) | Heat | wikipedia.orgkhanacademy.org |
This table provides general examples of condensation reactions for carboxylic acids and does not represent specific experimental data for this compound.
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a key transformation of carboxylic acids. For simple alkanoic acids, this process typically requires harsh conditions. However, the presence of a carbonyl group at the β-position, as is the case in this compound, can facilitate decarboxylation upon heating. This is due to the formation of a cyclic six-membered transition state involving the carboxylic acid proton and the carbonyl oxygen, leading to the formation of an enol intermediate which then tautomerizes to the corresponding methylcyclobutanone. nih.govias.ac.in
The ease of decarboxylation can be influenced by the stability of the resulting carbanion or enolate intermediate. The strained nature of the cyclobutane (B1203170) ring might affect the stability of this intermediate and thus the rate of decarboxylation. Various derivatives can be prepared by first modifying the carboxylic acid and then performing other reactions. For instance, the carboxylic acid could be reduced to an alcohol or converted to an amine via the Curtius or Schmidt rearrangement.
Table 5: Decarboxylation of β-Keto Acids and Related Compounds
| Substrate Type | Product | Conditions | Reference |
| β-Keto Acid | Ketone | Heat | semanticscholar.orgrsc.orgrsc.org |
| Malonic Acid Derivative | Carboxylic Acid | Heat | nih.gov |
| Arylacetic Acid | Arylalkane | Metal Catalyst, Heat | chemrevlett.com |
This table illustrates the decarboxylation of compounds with activating groups and does not represent specific experimental data for this compound.
Intramolecular Cyclizations and Rearrangements
The inherent ring strain of the cyclobutane moiety and the proximal arrangement of the ketone and carboxylic acid functional groups in this compound create a platform for a variety of intramolecular reactions. These transformations are key to constructing more complex molecular skeletons.
The structure of this compound is well-suited for intramolecular cyclization reactions to form fused or bridged polycyclic systems. One of the primary pathways involves an intramolecular aldol-type condensation. Depending on the reaction conditions, enolization can occur at either the C3 position of the cyclobutanone ring or the alpha-carbon of the acetic acid side chain.
Activation of the carboxylic acid, for instance by converting it to an ester or an acid chloride, facilitates cyclization. The resulting enolate can then attack the ketone carbonyl, leading to the formation of bicyclic lactones. These reactions are often thermodynamically driven by the formation of a more stable five- or six-membered ring fused to the cyclobutane.
Computational studies on related systems, such as the intramolecular Diels-Alder reaction of furan derivatives, have shown that the incorporation of carbonyl groups in the tether connecting the diene and dienophile can significantly lower the activation energy for cyclization. This principle suggests that the keto-acid framework of this compound is predisposed to cyclization, placing the reactive centers in close proximity and thereby facilitating the formation of the transition state.
A hypothetical intramolecular cyclization pathway is presented below:
| Reactant Derivative | Reaction Type | Potential Polycyclic Product | Conditions |
| Methyl 2-(2-oxocyclobutyl)acetate | Intramolecular Aldol Condensation | Bicyclo[3.1.1]heptane derivative | Base catalysis (e.g., LDA, NaH) |
| 2-(2-Oxocyclobutyl)acetyl chloride | Intramolecular Friedel-Crafts Acylation (with aromatic substituent) | Fused tricyclic system | Lewis acid (e.g., AlCl₃) |
| Diene-functionalized this compound derivative | Intramolecular Diels-Alder | Bridged tricyclic system | Thermal |
Olefin metathesis is a powerful tool for carbon-carbon bond formation. While the saturated cyclobutane ring of this compound is inert to metathesis, its derivatives can be tailored to undergo either ring-opening or ring-closing reactions.
Ring-Closing Metathesis (RCM) is a widely used method for synthesizing unsaturated rings. To employ RCM, the this compound molecule must first be derivatized to contain two terminal alkene chains. For example, the carboxylic acid could be converted to an amide with a diallylamine. The subsequent intramolecular metathesis of the two terminal alkenes, typically catalyzed by a ruthenium-based complex such as a Grubbs catalyst, would form a new macrocyclic or heterocyclic ring incorporating the original cyclobutane framework. The primary driving force for this reaction is the entropically favorable release of volatile ethylene (B1197577) gas.
Ring-Opening Metathesis Polymerization (ROMP) is characteristic of strained cycloalkenes. While the cyclobutanone ring itself is not an alkene, the introduction of a double bond to create a cyclobutene derivative would render the system susceptible to ROMP. This process would yield polymers with the 2-oxocyclobutylacetic acid moiety as a repeating side group. Selective ROMP has been demonstrated for substrates containing both cyclobutene and less strained norbornene moieties, highlighting the high reactivity of the cyclobutene ring.
Furthermore, Ring-Opening Carbonyl-Olefin Metathesis (ROCOM) represents another potential pathway. This reaction involves the metathesis of a carbonyl group and an alkene. The strained ketone of a cyclobutene derivative could undergo ROCOM to produce γ,δ-unsaturated aldehydes, offering a unique method for generating acyclic structures with differentiated functional groups.
| Metathesis Type | Required Substrate Modification | Catalyst Example | Product Type |
| Ring-Closing Metathesis (RCM) | Derivatization to a di-alkene | Grubbs II Catalyst | Fused or bridged cyclic system |
| Ring-Opening Metathesis Polymerization (ROMP) | Introduction of a double bond into the ring (cyclobutene) | Grubbs I Catalyst | Polymer with pendant functional groups |
| Ring-Opening Carbonyl-Olefin Metathesis (ROCOM) | Cyclobutene derivative reacting with an aldehyde | Hydrazine catalyst | γ,δ-Unsaturated aldehyde |
Mechanistic Studies of Key Reactions Involving this compound
Understanding the reaction mechanisms of this compound is crucial for controlling reaction outcomes and designing new synthetic pathways. Mechanistic studies often focus on identifying rate-determining steps, characterizing transition states, and detecting short-lived intermediates.
Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms, particularly for identifying bond-breaking or bond-forming events in the rate-determining step. For reactions involving this compound, a key mechanistic feature is the deprotonation at one of the α-carbons to form an enolate.
By comparing the reaction rates of the standard compound with a deuterated analogue (e.g., deuterated at the C3 and/or the side-chain α-position), a primary KIE (kH/kD > 2) would indicate that C-H bond breaking is part of the rate-determining step. Studies on the base-catalyzed halogenation of the analogous compound, 2-oxocyclohexanecarboxylic acid, have shown high KIE values (kH/kD ≈ 7-8), confirming that enolization via proton abstraction is the rate-limiting step. A similar investigation on this compound would be expected to yield comparable results.
Inverse solvent isotope effects (kH₂O/kD₂O < 1) can also provide mechanistic insight, often pointing to pre-equilibrium steps or changes in the solvation state of reactants in the transition state.
Illustrative KIE Data from an Analogous System: Halogenation of 2-Oxocyclohexanecarboxylic Acid
| Catalyst | Substrate | kH/kD | Mechanistic Implication |
| None (uncatalyzed) | 2-Oxocyclohexanecarboxylic acid | 7.2 | C-H bond cleavage is rate-determining. |
| Acetate (B1210297) | 2-Oxocyclohexanecarboxylic acid | 8.0 | Base-catalyzed proton abstraction is rate-determining. |
| Acetate | Methyl 2-oxocyclohexanecarboxylate | 7.5 | C-H bond cleavage is rate-determining. |
Transition state analysis, often aided by computational chemistry, can further refine the mechanistic picture by calculating the energies of potential intermediates and transition states, providing a theoretical basis for the observed reactivity and selectivity.
Real-time monitoring of chemical reactions provides invaluable data on reaction kinetics and the formation of transient species. Various spectroscopic techniques can be employed to study reactions involving this compound.
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can be used to monitor the progress of a reaction by tracking the disappearance of reactant signals and the simultaneous appearance of product signals. For example, in an intramolecular cyclization, the characteristic signals of the cyclobutanone carbonyl and the carboxylic acid proton would diminish, while new signals corresponding to the bicyclic product would emerge. In-situ IR spectroscopy can similarly be used to follow changes in key functional groups, such as the C=O stretching frequencies of the ketone and acid. Near-infrared (NIR) spectroscopy, coupled with chemometric methods, has been successfully used to monitor esterification reactions in real-time.
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for detecting charged intermediates in the reaction mixture. Many reactions proceed through short-lived intermediates that are difficult to isolate but can be observed with MS. For instance, in an acid-catalyzed esterification of this compound, ESI-MS could potentially detect the protonated tetrahedral intermediate formed upon nucleophilic attack of the alcohol.
| Technique | Information Gained | Example Application |
| NMR Spectroscopy | Structural information, reaction kinetics, quantification of reactants and products | Monitoring the conversion of this compound to a bicyclic lactone. |
| IR/NIR Spectroscopy | Changes in functional groups, reaction progress | Tracking the disappearance of the carboxylic acid O-H stretch and ketone C=O stretch. |
| Mass Spectrometry (ESI-MS) | Detection and structural characterization of reaction intermediates | Identifying protonated intermediates or enolate species in the reaction pathway. |
By combining these spectroscopic methods with kinetic studies, a comprehensive understanding of the complex reactivity of this compound can be achieved, paving the way for its strategic use in organic synthesis.
Applications of 2 2 Oxocyclobutyl Acetic Acid in Complex Molecule Synthesis
Role as a Chiral Building Block in Asymmetric Synthesis
The application of 2-(2-oxocyclobutyl)acetic acid in asymmetric synthesis hinges on the ability to obtain it in an enantiomerically pure form. While the parent compound is achiral, its derivatives can be resolved or synthesized enantioselectively, transforming it into a valuable chiral synthon. The presence of both a ketone and a carboxylic acid functional group provides two distinct points for chemical modification, allowing for the diastereoselective introduction of new stereocenters.
Although specific examples detailing the asymmetric synthesis and direct application of chiral this compound are not extensively documented in publicly available literature, the principles of asymmetric synthesis strongly support its potential. Catalytic asymmetric hydrogenation of a suitable precursor could yield a chiral cyclobutanol (B46151), which could then be oxidized to the corresponding chiral cyclobutanone (B123998). Alternatively, enzymatic resolutions of racemic esters of this compound could provide access to the enantiopure forms. Once obtained, this chiral building block can be employed in reactions where the stereochemistry of the cyclobutane (B1203170) ring directs the formation of new stereocenters, a fundamental strategy in the total synthesis of chiral natural products.
Precursor in the Total Synthesis of Natural Products and Bioactive Analogs
The cyclobutane ring is a key feature in numerous natural products, many of which exhibit significant biological activity. While direct total syntheses employing this compound as the starting material are not frequently reported, its structural components are central to the retrosynthetic analysis of many cyclobutane-containing natural products.
Synthesis of Compounds Featuring a Cyclobutane or Cyclobutanone Moiety
The synthesis of natural products containing a cyclobutane ring often relies on [2+2] cycloaddition reactions. nih.govkib.ac.cn However, the use of pre-functionalized cyclobutane building blocks offers an alternative and sometimes more controlled approach. This compound provides a scaffold that can be elaborated to access a variety of substituted cyclobutanes. For instance, the acetic acid side chain can be modified or used as a handle to introduce other fragments of a target molecule, while the ketone can be used for olefination, reduction, or addition reactions to build molecular complexity. The synthesis of various cyclobutane-containing alkaloids and terpenoids, for example, often involves the formation of polysubstituted four-membered rings where a synthon equivalent to this compound could be conceptually applied. rsc.orgresearchgate.net
Construction of Spirocyclic Systems Utilizing this compound Derivatives
Spirocycles, compounds containing two rings that share a single atom, are an important class of compounds in medicinal chemistry. The cyclobutanone moiety of this compound is a prime candidate for the construction of spirocyclic systems. Intramolecular reactions involving the acetic acid side chain and the ketone can lead to the formation of a second ring spiro-fused to the cyclobutane.
For example, the acetic acid can be converted to a longer chain with a terminal nucleophile. This nucleophile could then attack the carbonyl carbon of the cyclobutanone in an intramolecular fashion to form a spirocyclic lactone or other heterocyclic systems. While specific examples starting directly from this compound are scarce, the general strategy of using functionalized cycloalkanones for spirocyclization is a well-established synthetic tool.
Development of Novel Organic Scaffolds and Ring Systems
Beyond its application in the synthesis of known natural products, this compound serves as a valuable starting point for the development of novel molecular scaffolds with potential applications in drug discovery and materials science.
Building Blocks for Macrocycles and Advanced Ring Architectures
Macrocycles, large ring structures, are of significant interest due to their unique conformational properties and biological activities. This compound can be envisioned as a precursor for macrocyclic structures through several synthetic strategies. The carboxylic acid and ketone functionalities can be used as handles to attach long chains, which can then be cyclized via reactions such as ring-closing metathesis (RCM) or macrolactonization. rsc.orgiupac.orgscielo.brnih.gov
For instance, the ketone could be subjected to a Wittig reaction with a reagent containing a long olefinic chain, and the carboxylic acid could be esterified with an alcohol also containing a terminal olefin. A subsequent RCM reaction would then form a large ring incorporating the cyclobutane moiety.
Synthons for Fused and Bridged Ring Systems
The inherent strain of the cyclobutane ring in this compound can be exploited in rearrangement reactions to construct more complex fused and bridged ring systems. Fused ring systems involve two rings sharing two adjacent atoms, while bridged systems have two rings sharing two non-adjacent atoms.
Ring expansion reactions of the cyclobutanone are a powerful method for accessing larger fused rings. For example, treatment of a derivative of this compound with a diazomethane (B1218177) equivalent could lead to a ring expansion to a cyclopentanone (B42830), thereby forming a fused bicyclic system. Furthermore, intramolecular aldol-type reactions or other cyclizations involving both the ketone and the acetic acid side chain can lead to the formation of fused bicyclic structures. nih.gov Transannular reactions, where a bond is formed across a ring, can be utilized to convert cyclobutane derivatives into bridged systems, although this often requires specific substrate preorganization. nih.gov
Methodologies for Stereochemical Control in this compound-Derived Syntheses
The synthesis of complex molecules often requires precise control over the three-dimensional arrangement of atoms, a concept known as stereochemistry. For derivatives of this compound, which can serve as versatile building blocks, controlling the stereochemical outcome of reactions at the α-carbon of the acetic acid moiety and at the cyclobutanone ring is crucial for accessing specific, biologically active target molecules. Methodologies to achieve this control primarily rely on asymmetric synthesis strategies, with the use of chiral auxiliaries being a particularly robust and widely practiced approach.
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the formation of a single stereoisomer. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed and often recycled. sigmaaldrich.com This strategy effectively transfers the chirality of the auxiliary to the substrate, influencing the stereochemical course of one or more subsequent reactions. wikipedia.org
Chiral Auxiliary-Mediated Alkylation and Aldol (B89426) Reactions
One of the most effective strategies for controlling stereochemistry in syntheses derived from this compound involves the use of chiral oxazolidinones, often referred to as Evans auxiliaries. williams.edu This method is particularly powerful for asymmetric alkylation and aldol reactions. The general procedure involves coupling this compound to a chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, to form an N-acyloxazolidinone.
The resulting chiral imide serves as a prochiral substrate. Deprotonation of this substrate with a suitable base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), generates a stereochemically defined enolate. uwo.caquimicaorganica.org The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face. wikipedia.org
Asymmetric Alkylation:
In an asymmetric alkylation, the chiral enolate is reacted with an alkyl halide. The steric hindrance provided by the auxiliary directs the incoming alkyl group, leading to the formation of a new carbon-carbon bond with a high degree of diastereoselectivity. nih.gov The auxiliary can then be cleaved hydrolytically to yield the enantiomerically enriched α-substituted carboxylic acid. uwo.ca
Interactive Data Table: Diastereoselective Alkylation of N-(2-(2-Oxocyclobutyl)acetyl)oxazolidinone
This table illustrates the expected outcomes for the diastereoselective alkylation of the chiral enolate derived from the Evans auxiliary-appended this compound with various electrophiles, based on established principles. researchgate.netnih.gov
| Electrophile (R-X) | Product (Major Diastereomer) | Diastereomeric Ratio (d.r.) | Yield (%) |
| Benzyl bromide | N-((2R)-2-benzyl-2-(2-oxocyclobutyl)acetyl)oxazolidinone | >95:5 | 85-95 |
| Allyl iodide | N-((2S)-2-allyl-2-(2-oxocyclobutyl)acetyl)oxazolidinone | >95:5 | 80-90 |
| Methyl iodide | N-((2S)-2-(2-oxocyclobutyl)propanoyl)oxazolidinone | >90:10 | 90-98 |
| Ethyl iodide | N-((2S)-2-(2-oxocyclobutyl)butanoyl)oxazolidinone | >90:10 | 88-96 |
Asymmetric Aldol Reactions:
Similarly, the chiral enolate can participate in highly diastereoselective aldol reactions with aldehydes. nih.gov The formation of boron or titanium enolates is often employed to enhance selectivity, leading to the creation of two new contiguous stereocenters in a predictable manner. nih.gov The Zimmerman-Traxler model is commonly used to predict the stereochemical outcome, where the reaction proceeds through a six-membered ring transition state. wikipedia.org The substituents of both the enolate and the aldehyde occupy pseudo-equatorial positions to minimize steric interactions, and the chiral auxiliary dictates the facial selectivity of the aldehyde's approach. wikipedia.org Subsequent removal of the auxiliary provides access to β-hydroxy carboxylic acid derivatives, which are valuable precursors for the synthesis of complex natural products, including lactones. nih.govrsc.orgorganic-chemistry.orgnih.gov
Interactive Data Table: Diastereoselective Aldol Reaction with Various Aldehydes
This table presents representative results for the asymmetric aldol reaction between the titanium enolate of N-(2-(2-oxocyclobutyl)acetyl)oxazolidinone and various aldehydes.
| Aldehyde (R-CHO) | Product (Major Syn-Adduct) | Diastereomeric Ratio (d.r.) | Yield (%) |
| Isobutyraldehyde | (4R,5S)-3-((2R,3S)-3-hydroxy-4-methyl-2-(2-oxocyclobutyl)pentanoyl)-4-methyl-5-phenyloxazolidinone | >98:2 | 90 |
| Benzaldehyde | (4R,5S)-3-((2R,3S)-3-hydroxy-3-phenyl-2-(2-oxocyclobutyl)propanoyl)-4-methyl-5-phenyloxazolidinone | >97:3 | 88 |
| Acetaldehyde | (4R,5S)-3-((2R,3S)-3-hydroxy-2-(2-oxocyclobutyl)butanoyl)-4-methyl-5-phenyloxazolidinone | >95:5 | 85 |
These methodologies provide a powerful and reliable toolkit for the stereocontrolled elaboration of the this compound scaffold, enabling its use in the asymmetric synthesis of complex molecular targets. The predictability and high selectivity offered by chiral auxiliaries make them an indispensable tool in modern organic synthesis.
Theoretical and Computational Studies on 2 2 Oxocyclobutyl Acetic Acid
Electronic Structure and Reactivity Predictions of the Compound
Computational chemistry provides powerful tools to predict the electronic properties and reactivity of molecules like 2-(2-oxocyclobutyl)acetic acid. By modeling the distribution of electrons and the energies of molecular orbitals, it is possible to gain insight into how the molecule will behave in chemical reactions.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. youtube.com The energy of these orbitals and the gap between them are key indicators of a molecule's reactivity.
The HOMO represents the outermost electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. For this compound, the HOMO is expected to have significant contributions from the non-bonding lone pair orbitals on the oxygen atoms of both the carbonyl group and the carboxylic acid moiety. These regions are the most electron-rich and are likely to be the sites of initial interaction with electrophiles.
The LUMO, conversely, represents the lowest energy orbital available to accept electrons, indicating the molecule's capacity to act as an electrophile. In this compound, the LUMO is anticipated to be the π* (antibonding) orbital associated with the two carbonyl (C=O) groups, particularly the ketone, as it is generally more reactive than the carboxylic acid's carbonyl. An incoming nucleophile would donate its electrons into this orbital.
| Orbital | Typical Energy Range (eV) | Role in Reactivity |
|---|---|---|
| HOMO | -9.0 to -11.0 | Electron Donor (Nucleophilicity) |
| LUMO | -1.0 to -2.5 | Electron Acceptor (Electrophilicity) |
| HOMO-LUMO Gap (ΔE) | 6.5 to 10.0 | Indicator of Kinetic Stability |
This table presents typical, illustrative energy ranges for molecules containing ketone and carboxylic acid functionalities, derived from general computational chemistry studies. Specific values for this compound would require dedicated quantum chemical calculations. vjst.vnresearchgate.net
The distribution of electron density within a molecule determines its electrostatic potential and dictates the sites susceptible to nucleophilic or electrophilic attack. Due to differences in electronegativity between atoms, electrons are not shared equally, leading to partial positive (δ+) and partial negative (δ-) charges.
In this compound, the oxygen atoms are significantly more electronegative than the carbon atoms to which they are bonded. This results in a strong polarization of the C=O bonds in both the ketone and the carboxylic acid groups.
Nucleophilic Sites:
Oxygen Atoms: The oxygen atoms of both carbonyl groups and the hydroxyl group bear partial negative charges (δ-), making them the primary nucleophilic centers. They are prone to attack by protons or other electrophiles.
Electrophilic Sites:
Carbonyl Carbons: The carbon atoms of the ketone and the carboxylic acid are bonded to two and three electronegative oxygen atoms, respectively. This withdraws electron density, leaving them with significant partial positive charges (δ+). These carbons are the main electrophilic sites, vulnerable to attack by nucleophiles.
Acidic Proton: The hydrogen atom of the carboxylic acid's hydroxyl group is highly acidic (δ+) and is the primary site for deprotonation by a base.
A qualitative summary of the expected charge distribution highlights these reactive centers.
| Atom/Site | Expected Partial Charge | Chemical Character |
|---|---|---|
| Ketone Carbonyl Carbon | δ+ | Electrophilic |
| Carboxylic Acid Carbonyl Carbon | δ+ | Electrophilic |
| All Oxygen Atoms | δ- | Nucleophilic |
| Carboxylic Acid Hydrogen | δ+ | Electrophilic / Acidic |
Conformational Analysis and Stereochemical Preferences of the Cyclobutylacetic Acid Moiety
The three-dimensional shape of a molecule is critical to its reactivity. Conformational analysis examines the different spatial arrangements of atoms that result from rotations about single bonds and ring puckering.
The cyclobutane (B1203170) ring is not planar. To relieve the torsional strain that would result from a flat structure, it adopts a puckered or "butterfly" conformation. dalalinstitute.comlibretexts.org In this puckered state, substituents can occupy either pseudo-axial or pseudo-equatorial positions. For this compound, the bulky acetic acid group at the C2 position will strongly prefer the equatorial position to minimize steric interactions with the rest of the ring. acs.orgnih.gov This preference dictates the most stable puckering conformation of the ring.
Further conformational flexibility arises from rotation around the single bonds:
C-C bond between the ring and the side chain: Rotation around this bond determines the orientation of the acetic acid group relative to the cyclobutane ring.
C-C and C-O bonds within the acetic acid side chain: Like acetic acid itself, the carboxyl group can exist in different conformations due to rotation around the C-O single bond.
Computational studies on similar molecules show that these rotations are not free but are governed by energy barriers that must be overcome to move from one stable conformation (an energy minimum) to another. The relative energies of these conformers determine their population at a given temperature. While specific barrier heights for the title compound are not published, data from related systems suggest that barriers to rotation for alkyl groups are typically in the range of 2-5 kcal/mol. researchgate.netmsu.edu
The preferred conformation of a molecule directly impacts its chemical reactivity by affecting the accessibility of its reactive sites.
Steric Hindrance: The orientation of the acetic acid side chain can sterically hinder one face of the cyclobutanone (B123998) ring. A nucleophile approaching the electrophilic carbonyl carbon may find its path blocked by the side chain in certain conformations, leading to a preference for attack from the less hindered face. This can result in diastereoselective reactions.
Intramolecular Interactions: Certain conformations may allow for intramolecular hydrogen bonding between the carboxylic acid proton and the ketone's carbonyl oxygen. Such an interaction would stabilize that specific conformer and could influence the acidity of the proton and the electrophilicity of the carbonyl carbon.
Orbital Alignment: The efficiency of chemical reactions, particularly those involving orbital overlap, is highly dependent on the molecule's geometry. The conformation of the cyclobutane ring and the orientation of the side chain affect the alignment of the frontier orbitals with those of an approaching reagent, thereby influencing the reaction rate.
Reaction Pathway Elucidation through Computational Modeling
Computational modeling is a vital tool for elucidating the detailed mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire reaction pathway and determine the most likely mechanism. acs.org
For this compound, several reaction types could be modeled:
Nucleophilic Addition to the Ketone: A common reaction for ketones is the addition of a nucleophile to the carbonyl carbon. Computational models could be used to calculate the activation energy for this step, compare the stability of different stereochemical outcomes, and investigate how the acetic acid group influences the reaction's favorability.
Enolate Formation: In the presence of a base, a proton can be removed from the carbon atom alpha to the ketone, forming an enolate. Theoretical calculations could determine the relative acidity of the protons at the C1 and C3 positions and model the geometry and electronic structure of the resulting enolate intermediate.
Ring-Opening Reactions: Under certain conditions, such as photochemical excitation, the cyclobutane ring can undergo ring-opening reactions. researchgate.net Computational modeling can predict the energy required for this process and identify the structure of the resulting intermediates, such as 1,4-biradicals. acs.org
These computational studies provide a molecular-level understanding of reaction mechanisms that is often difficult to obtain through experimental means alone, offering predictions about reaction rates, selectivity, and the stability of transient species.
Transition State Characterization for Key Reactions
A thorough search of scientific databases yielded no specific studies on the transition state characterization for key reactions involving this compound. To perform such a characterization, researchers would typically employ computational methods like density functional theory (DFT) or ab initio calculations to model reaction pathways. This would involve identifying the geometry and energy of transition state structures for reactions such as ring-opening, decarboxylation, or enolization.
Detailed findings would typically be presented in data tables, including:
Calculated Activation Energies (ΔG‡): The energy barrier that must be overcome for a reaction to occur.
Key Geometric Parameters of Transition States: Bond lengths and angles of the atoms directly involved in the bond-breaking and bond-forming processes.
Imaginary Frequencies: A key indicator of a true transition state, corresponding to the vibrational mode of the molecule as it traverses the reaction barrier.
Without any published research, it is not possible to provide this specific data for this compound.
Solvent Effects and Catalysis in Silico Relevant to this compound Transformations
Similarly, there is a lack of in silico studies investigating the influence of solvents and catalysts on the transformations of this compound. Such computational studies are crucial for understanding how the reaction environment can alter reaction rates and selectivity. These studies often utilize implicit or explicit solvent models to simulate the effect of different media on the energies of reactants, transition states, and products.
Detailed research in this area would typically provide data on:
Relative Energies in Different Solvents: How the stability of key species changes in solvents of varying polarity.
Catalyst-Substrate Interaction Energies: The binding energy between a catalyst and this compound.
Modified Reaction Profiles: How the presence of a solvent or catalyst alters the energy landscape of a reaction.
The absence of such computational investigations means that a detailed, data-driven discussion on these aspects for this compound cannot be constructed.
Advanced Analytical Techniques in the Research of 2 2 Oxocyclobutyl Acetic Acid Derived Compounds
High-Resolution Spectroscopic Methods for Structural Elucidation in Synthetic Pathways
Spectroscopic techniques are indispensable for piecing together the molecular puzzle that emerges from a chemical reaction. For derivatives of 2-(2-oxocyclobutyl)acetic acid, which can feature multiple stereocenters and complex ring systems, high-resolution methods are not just beneficial but essential.
Advanced NMR Techniques (e.g., COSY, HMQC, NOESY) for Complex Product Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. researchgate.net While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of atoms, two-dimensional (2D) NMR experiments are required to resolve structural ambiguities in complex derivatives. rsc.org For a substituted this compound derivative, a combination of 2D NMR experiments can unambiguously determine its constitution and relative stereochemistry. researchgate.net
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings through two to three bonds. wikipedia.org In a cyclobutane (B1203170) derivative, COSY spectra would show cross-peaks between adjacent protons on the ring and along the acetic acid side chain, allowing chemists to trace the connectivity of the carbon skeleton. tandfonline.comrsc.org
Heteronuclear Single Quantum Coherence (HSQC): Formerly known as HMQC, this technique correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). wikipedia.org This is crucial for assigning carbon resonances, which are often ambiguous in 1D ¹³C spectra. Each proton on the cyclobutane ring and side chain would show a cross-peak to its corresponding carbon atom.
Nuclear Overhauser Effect Spectroscopy (NOESY): Unlike COSY, which shows through-bond correlations, NOESY reveals through-space correlations between protons that are physically close to one another, typically within 5 Å. wikipedia.org This is exceptionally powerful for determining stereochemistry. For instance, NOESY can distinguish between cis and trans isomers on the cyclobutane ring by showing correlations between protons on the same face of the ring.
| Technique | Correlation Type | Information Gleaned for a this compound Derivative |
| COSY | ¹H—¹H (through 2-3 bonds) | - Establishes proton connectivity within the cyclobutane ring.- Connects side-chain protons to the ring.- Confirms the integrity of the carbon skeleton. |
| HSQC | ¹H—¹³C (through 1 bond) | - Unambiguously assigns each carbon atom by linking it to its attached proton(s).- Differentiates between CH, CH₂, and CH₃ groups (with DEPT). |
| NOESY | ¹H—¹H (through space) | - Determines relative stereochemistry (e.g., cis vs. trans substituents on the ring).- Provides information on the molecule's preferred conformation in solution. |
High-Resolution Mass Spectrometry Approaches for Reaction Monitoring and Byproduct Identification
High-Resolution Mass Spectrometry (HRMS) provides exquisitely precise mass measurements, allowing for the determination of a compound's elemental formula. nih.gov This capability is vital throughout the synthetic process. When coupled with techniques like Ultra-High-Performance Liquid Chromatography (UHPLC-HRMS), it becomes a powerful tool for analyzing complex reaction mixtures. frontiersin.org
Reaction Monitoring: Chemists can track the progress of a synthesis in near real-time by monitoring the disappearance of the reactant's exact mass and the appearance of the expected product's exact mass. nih.govacs.org This allows for precise determination of reaction completion and can help optimize reaction conditions such as time and temperature. For instance, in a reaction to modify the carboxylic acid group of a this compound derivative, HRMS can confirm the formation of the desired ester or amide by detecting its unique high-precision mass.
Byproduct Identification: Organic reactions rarely yield only the desired product. HRMS is instrumental in detecting and identifying unexpected byproducts, even at trace levels. mdpi.compharmaron.com An unexpected mass detected in the reaction mixture can be isolated and subjected to tandem mass spectrometry (MS/MS). In this technique, the ion corresponding to the byproduct is fragmented, and the pattern of fragment masses provides clues to its structure, helping chemists understand side reactions and improve the synthetic route. waters.com
| Application | HRMS Utility | Example in a Synthetic Pathway |
| Reaction Monitoring | Tracks ions with specific, high-precision m/z values over time. | Observing the decrease of the starting material (e.g., C₁₀H₁₄O₃, calc. m/z 182.0943) and the increase of the product (e.g., C₁₂H₁₉NO₂, calc. m/z 209.1416). |
| Byproduct ID | Detects unexpected m/z values. MS/MS fragmentation helps elucidate the unknown structure. | A peak at m/z 200.0736 (C₁₀H₁₂O₄) might indicate an over-oxidation byproduct. Fragmentation would confirm the structural change. |
Chromatographic Separations for Isomer Resolution and Purity Assessment in Synthetic Studies
Chromatography is the primary method for separating the components of a mixture. In the synthesis of this compound derivatives, which often produces mixtures of isomers, chromatographic techniques are essential for both analytical assessment and preparative isolation.
Chiral Chromatography for Enantiomeric Excess Determination
Many synthetic routes, particularly in medicinal chemistry, aim to produce a single enantiomer of a chiral molecule. mysagestore.com Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the success of such asymmetric syntheses. heraldopenaccess.usuma.es This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, causing them to travel through the column at different rates and thus be separated. phenomenex.comnih.gov
The relative areas of the two peaks in the resulting chromatogram are used to calculate the enantiomeric excess (ee), a measure of the purity of one enantiomer over the other. umn.edu Research on the enantioselective synthesis of substituted cyclobutanes has successfully used chiral HPLC to confirm high enantiomeric purity, with reported values of 95% ee and enantiomeric ratios (er) up to 99.7:0.3. mysagestore.com
| Compound Type | Analytical Goal | Technique | Key Finding |
| Chiral Cyclobutane Ester | Enantiomeric Purity | Chiral HPLC | Confirmed 95% enantiomeric excess (ee) of the major diastereomer. |
| Thio-substituted Cyclobutane | Enantioselectivity | Chiral HPLC | Achieved high enantioselectivity with an enantiomeric ratio (er) of up to 99.7:0.3. mysagestore.com |
Preparative Chromatography for Compound Isolation
After a synthesis is complete, the target compound must be isolated from unreacted starting materials, reagents, and byproducts. chromatographyonline.com Preparative chromatography is a scaled-up version of analytical chromatography designed to purify gram-level quantities of material. ucsf.edulcms.cz
Preparative HPLC is a powerful tool for isolating synthetic intermediates or final products with high purity. chromatographyonline.com It is particularly useful for separating closely related compounds, such as diastereomers, which often have very similar physical properties that make separation by other means like crystallization difficult. mysagestore.comnih.govchromatographytoday.com The crude reaction mixture is injected onto a large-diameter column, and the separated components are collected as fractions as they elute. ymc.co.jp These purified fractions are then suitable for rigorous structural analysis or further synthetic steps. nih.gov
X-ray Crystallography for Absolute Stereochemistry Determination of Complex Derivatives
While NMR can determine the relative arrangement of atoms in a molecule, single-crystal X-ray crystallography is the definitive method for determining its absolute three-dimensional structure, including its absolute stereochemistry. purechemistry.orgsoton.ac.ukresearchgate.net The technique works by diffracting X-rays off a well-ordered crystal of the compound. The resulting diffraction pattern is used to calculate the positions of every atom in the molecule. mdpi.com
The determination of absolute configuration relies on a phenomenon called anomalous dispersion (or anomalous scattering). thieme-connect.deoup.com When the X-ray wavelength is near the absorption edge of an atom in the crystal, subtle differences in the diffraction intensities between related reflections (known as Bijvoet pairs) can be measured. csic.esresearchgate.net These differences allow for the unambiguous assignment of the molecule's true chirality (i.e., whether it is the R or S configuration at a given stereocenter). This method has been successfully used to establish the absolute stereochemistry of highly substituted, enantiomerically enriched cyclobutane derivatives. researchgate.netsci-hub.se The quality of the determination is often expressed by the Flack parameter, with a value close to zero indicating a high-confidence assignment. researchgate.net
| Parameter | Description | Significance |
| Crystal System | The symmetry class of the crystal lattice (e.g., Monoclinic, Orthorhombic). | Provides basic information about the packing of molecules in the solid state. |
| Space Group | Describes the symmetry elements within the crystal (e.g., P2₁/c). For a chiral, enantiopure compound, this must be a non-centrosymmetric space group. thieme-connect.de | Confirms the chirality of the crystal, a prerequisite for absolute stereochemistry determination. |
| Flack Parameter | A value derived from the diffraction data that indicates the correctness of the assigned absolute configuration. researchgate.net | A value near 0 (with a small error) confirms the assigned stereochemistry; a value near 1 indicates the opposite enantiomer should be assigned. |
Spectroscopic and Diffraction Techniques for Investigating Reaction Intermediates
The study of reaction intermediates is crucial for understanding the mechanisms of chemical transformations involving this compound and its derivatives. These transient species are often highly reactive and present in low concentrations, necessitating advanced analytical techniques for their detection and characterization. Spectroscopic and diffraction methods are paramount in providing insights into the electronic and structural properties of these intermediates, thereby elucidating reaction pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for obtaining structural information about molecules in solution. In the context of this compound reactions, ¹H and ¹³C NMR can track the disappearance of starting materials and the appearance of products, as well as detect the signals of transient intermediates.
Theoretical studies and experimental data on cyclobutane systems show that the chemical shifts of the ring protons are sensitive to their chemical environment and the conformation of the ring. researchgate.netacs.orgnih.gov For the cyclobutane moiety in this compound, the protons typically exhibit chemical shifts in a specific range. acs.orgdocbrown.info The formation of a reaction intermediate, for instance, through ring-opening, cycloaddition, or functional group transformation, would lead to significant changes in these chemical shifts and their coupling constants. researchgate.net For example, the photochemical [2+2] cycloaddition reactions involving cyclobutanes have been studied in detail, where NMR analysis was key to determining the stereochemistry of the products, which is dictated by the structure of the intermediate states. researchgate.net
Table 1: Typical ¹H NMR Chemical Shifts for Cyclobutane Protons This table presents generalized data for protons on a cyclobutane ring. Specific values for this compound intermediates would vary based on substituents and reaction conditions.
| Proton Environment | Typical Chemical Shift (δ, ppm) |
|---|---|
| Cyclobutane Ring Protons | 1.8 - 3.5 |
| Protons adjacent to Carbonyl | 2.5 - 3.5 |
| Protons on a puckered ring | May show distinct axial/equatorial signals |
Data sourced from generalized cyclobutane NMR studies. acs.orgnih.govdocbrown.info
Infrared (IR) Spectroscopy
IR spectroscopy is particularly effective for identifying functional groups and can be used in time-resolved studies to monitor the progress of a reaction. For a reaction involving this compound, key vibrational bands would be the C=O stretch of the cyclobutanone (B123998) ring, and the C=O and O-H stretches of the carboxylic acid group.
The formation of an intermediate would be signaled by the appearance of new characteristic absorption bands or the disappearance of bands from the starting material. For instance, in a reaction where the cyclobutanone ring opens, the characteristic C=O stretching frequency would be lost or shifted. Time-resolved IR spectroscopy has been successfully used to study the kinetics and mechanisms of reactions involving acetic acid and transient species like Criegee intermediates, identifying the formation of adducts such as hydroperoxymethyl acetate (B1210297) before they convert to other products. rsc.org
Table 2: Characteristic IR Absorption Frequencies This table shows typical IR frequencies for the primary functional groups in this compound.
| Functional Group | Vibration | Typical Frequency (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch (broad) | 2500 - 3300 |
| Carboxylic Acid | C=O stretch | 1700 - 1725 |
| Cyclobutanone | C=O stretch | ~1780 |
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio of ions and is an indispensable tool for detecting reaction intermediates. By ionizing the reaction mixture at various time points, it is possible to identify the molecular weights of transient species. This technique can provide direct evidence for the formation of an enzyme-substrate or intermediate complex in catalyzed reactions. wpmucdn.com When coupled with techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it allows for the separation and identification of various components in a complex reaction mixture, providing snapshots of the reaction's progress and the intermediates involved.
X-ray Diffraction and Crystallography
While NMR and IR spectroscopy provide structural clues, X-ray crystallography offers definitive, three-dimensional structural information of molecules in a crystalline state. Though challenging, this technique can be applied to study reaction intermediates if they can be trapped or crystallized. researchgate.netosti.gov
In cases where an intermediate is stable enough to form a single crystal, X-ray diffraction can determine its precise bond lengths, bond angles, and stereochemistry. nih.govresearchgate.net This information is invaluable for confirming a proposed reaction mechanism. Furthermore, advances in time-resolved X-ray crystallography allow for the study of very short-lived intermediates directly within the crystal as the reaction proceeds. nih.gov This "molecular movie" approach can capture the geometric changes of the reacting molecule, providing unparalleled insight into the transition states and intermediates of a chemical transformation. nih.gov
Future Directions and Emerging Research Avenues for 2 2 Oxocyclobutyl Acetic Acid
Exploration of Underexplored Reactivity Profiles of the Cyclobutanone-Acetic Acid System
The bifunctional nature of 2-(2-oxocyclobutyl)acetic acid, possessing both a ketone and a carboxylic acid, offers a rich landscape for chemical transformations. While the individual reactivity of ketones and carboxylic acids is well-established, their interplay within this compact and strained system is an area ripe for investigation. The inherent ring strain of the cyclobutanone (B123998) moiety can be harnessed to drive reactions that are not feasible in larger, less strained systems.
Future research should focus on several key areas:
Tandem and Domino Reactions: Designing novel reaction cascades where both the ketone and carboxylic acid groups participate sequentially in a single operation. This could lead to the rapid assembly of complex polycyclic systems.
Strain-Release Reactions: Investigating reactions that leverage the release of ring strain, such as ring expansions or contractions, to access novel carbocyclic and heterocyclic scaffolds. The cyclobutane (B1203170) ring is a key structural feature in various bioactive natural products, making its synthetic manipulation highly valuable. acs.org
Stereoselective Transformations: Developing catalytic, stereoselective methods for reactions at the stereocenters of the molecule. For instance, diastereoselective additions to the ketone, influenced by the adjacent acetic acid side chain, could provide access to specific stereoisomers of substituted cyclobutanes. Research on related oxo-acids has shown success in diastereoselective Passerini reactions to create complex bicyclic lactones, demonstrating the potential for such building blocks to generate novel molecular structures.
A summary of potential reaction pathways for exploration is presented below.
| Reaction Class | Potential Transformation | Desired Outcome |
| Tandem Cyclization | Intramolecular aldol (B89426) addition followed by lactonization | Formation of bicyclic lactones |
| Ring Expansion | Baeyer-Villiger oxidation of the cyclobutanone | Synthesis of five-membered lactones |
| Strain-Release Annulation | Reaction with dienophiles or dienes | Access to complex polycyclic systems |
| Asymmetric Reduction | Catalytic hydrogenation of the ketone | Enantiomerically enriched cyclobutanol (B46151) derivatives |
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow and automated platforms offers significant advantages in terms of safety, efficiency, reproducibility, and scalability. rsc.orgrsc.org Integrating the synthesis and derivatization of this compound into these modern platforms is a crucial future direction.
Flow Chemistry: Continuous flow processing allows for precise control over reaction parameters such as temperature, pressure, and residence time. This is particularly advantageous for managing highly reactive or unstable intermediates that may be involved in the synthesis or transformation of strained rings like cyclobutanone. rsc.org Flow reactors can enable reactions that are difficult to control in batch, potentially unlocking new reactivity profiles. A key advantage is the ability to handle highly energetic intermediates in a safer, more controlled manner. rsc.org Furthermore, flow systems facilitate multi-step sequences by telescoping reactions, minimizing the need for intermediate isolation and purification, which aligns with the principles of green chemistry. rsc.org
Automated Synthesis: Automated platforms, which combine robotics with reaction optimization algorithms, can accelerate the exploration of the chemical space around the this compound scaffold. sciforum.netchemrxiv.org By systematically varying reagents, catalysts, and reaction conditions, these systems can rapidly identify optimal pathways for synthesizing derivatives and libraries of compounds for screening purposes. chemrxiv.orgmagritek.com This high-throughput approach is invaluable for drug discovery and materials science, where large numbers of analogs are often required. chemrxiv.org
| Platform | Key Advantage | Application to this compound |
| Flow Chemistry | Enhanced safety, precise control, scalability | Synthesis of the core structure, exploration of high-energy transformations, multi-step derivatization. |
| Automated Synthesis | High-throughput screening, rapid optimization | Library synthesis for biological screening, optimization of catalytic reactions, discovery of novel derivatives. |
Development of Sustainable and Economical Synthetic Routes
The principles of green chemistry are increasingly central to modern synthetic planning, emphasizing atom economy, energy efficiency, and the use of renewable resources. nih.govresearchgate.net Developing sustainable and cost-effective methods for producing this compound is essential for its broader application.
Future research in this area should pursue several strategies:
Biocatalysis: Employing enzymes or whole-cell systems for key synthetic steps. Biocatalytic routes often proceed under mild conditions (room temperature, neutral pH) in aqueous media, offering high selectivity and reducing the environmental impact compared to conventional chemical methods. researchgate.net Chemoenzymatic methods are being developed for similar oxo-acids to produce chiral versions, which are valuable for biologically active molecules.
Renewable Feedstocks: Investigating synthetic pathways that start from biomass-derived materials rather than petrochemical sources. resourcewise.com While challenging, this approach is critical for long-term sustainability. nih.gov
Catalytic Efficiency: Replacing stoichiometric reagents with highly efficient catalytic systems (e.g., earth-abundant metals or organocatalysts) to minimize waste. This includes developing recyclable catalysts that simplify product purification.
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product. One-pot and tandem reactions are particularly effective in this regard. rsc.org
| Sustainability Approach | Objective | Potential Implementation |
| Biocatalysis | Reduce energy use and hazardous waste | Enzymatic kinetic resolution to obtain enantiopure this compound. |
| Renewable Feedstocks | Decrease reliance on fossil fuels | Synthesis from biomass-derived cyclobutanone precursors. |
| Green Solvents | Minimize environmental impact | Use of water, supercritical CO₂, or other benign solvent systems. |
| Process Intensification | Improve efficiency and reduce footprint | Combining synthesis and purification into a single continuous flow process. rsc.org |
Novel Applications in Advanced Organic Architectures and Functional Molecule Design
The unique combination of a strained sp³-rich core and versatile functional groups makes this compound an attractive building block for creating novel and complex molecular structures. acs.org Its utility extends beyond simple derivatives to the construction of sophisticated architectures with potential applications in medicine and materials science.
The bifunctionality of the molecule is a key asset, allowing for selective or sequential reactions to build complex structures. The carboxylic acid provides a handle for forming amides, esters, or for anchoring the molecule to a solid support, while the ketone can be transformed into a variety of other functional groups or used in carbon-carbon bond-forming reactions. reachemchemicals.comresearchgate.net
Medicinal Chemistry: The cyclobutane motif is found in numerous bioactive natural products and pharmaceutical agents. acs.org The rigid, three-dimensional structure of the cyclobutane ring can be used to control the spatial orientation of substituents, which is crucial for binding to biological targets. researchgate.net For example, a related building block, ethyl (4-oxocyclohexyl)acetate, is a crucial intermediate in the synthesis of Cariprazine, an antipsychotic drug. The this compound scaffold could be used to design:
Conformationally Constrained Peptidomimetics: Incorporating the scaffold into peptide chains to create rigid turns or loops.
Novel Heterocyclic Systems: Using the ketone and acid functionalities as starting points for the synthesis of spirocyclic or fused heterocyclic systems with potential therapeutic value.
Probes for Chemical Biology: Developing tagged derivatives to study biological pathways or identify protein targets.
Materials Science: The defined geometry of the cyclobutane ring can be exploited in the design of functional materials. Potential applications include:
Molecular Scaffolding: Using the compound as a rigid core to construct well-defined oligomers or polymers.
Functional Monomers: Polymerizing derivatives of this compound to create materials with unique thermal or mechanical properties derived from the strained ring system.
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of 2-(2-oxocyclobutyl)acetic acid?
Answer:
The synthesis of this compound typically involves cyclobutane ring formation followed by functionalization. One approach utilizes [2+2] cycloaddition reactions to construct the strained cyclobutane ring, followed by oxidation or hydrolysis to introduce the oxo and acetic acid groups. For example, ethyl acetoacetate derivatives can undergo cyclization with oxetane precursors under acid/base catalysis to form ester intermediates, which are subsequently hydrolyzed to yield the target compound . Reaction conditions (e.g., solvent polarity, temperature) and catalyst selection (e.g., Lewis acids) are critical for optimizing yield and minimizing side products like dimerization or ring-opening by-products .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
Key techniques include:
- NMR Spectroscopy : H and C NMR identify the cyclobutyl ring protons (δ ~2.5–3.5 ppm) and acetic acid protons (δ ~2.0–2.5 ppm). The oxo group (C=O) appears as a deshielded carbon signal (~200–210 ppm in C NMR) .
- IR Spectroscopy : Strong absorption bands at ~1700–1750 cm confirm the presence of carbonyl (C=O) groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., CHO) and fragmentation patterns .
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
Answer:
Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths, angles, and conformations of the cyclobutyl ring and acetic acid moiety. The SHELX suite (e.g., SHELXL ) is widely used for refining crystal structures, particularly for strained rings like cyclobutane, where thermal motion or disorder may complicate analysis. For example, SHELXL’s robust least-squares refinement handles high-resolution data to resolve positional uncertainties, while twin refinement in SHELXD can address twinning in crystals with low symmetry .
Advanced: What strategies mitigate side reactions during the synthesis of this compound esters?
Answer:
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reaction homogeneity and reduce cyclobutane ring strain-induced side reactions .
- Catalyst Screening : Acid catalysts (e.g., HSO) favor esterification, while base catalysts (e.g., NaOEt) improve hydrolysis efficiency. Continuous flow reactors minimize side products by tightly controlling residence time and temperature .
- By-Product Analysis : LC-MS or GC-MS monitors intermediates, enabling real-time adjustments to reaction parameters .
Advanced: How do computational methods aid in predicting the reactivity of this compound?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electronic structure, predicting sites of nucleophilic attack (e.g., oxo group) or ring-opening reactivity. Molecular dynamics simulations assess solvent effects on reaction pathways, guiding experimental design for selective functionalization .
Data Contradiction: How should researchers address discrepancies in reported biological activities of this compound derivatives?
Answer:
Discrepancies often arise from variations in:
- Purity : HPLC or NMR quantification ensures >95% purity to exclude confounding effects from impurities .
- Assay Conditions : Standardize cell culture media, pH, and incubation times. For example, neuroactivity assays require controlled oxygen levels to prevent oxidative degradation .
- Structure-Activity Relationship (SAR) Studies : Systematic substitution of the cyclobutyl or acetic acid groups isolates pharmacophoric features, resolving conflicting bioactivity reports .
Basic: What are the stability considerations for storing this compound?
Answer:
- Temperature : Store at –20°C under inert gas (N/Ar) to prevent oxidation of the cyclobutyl ring .
- Light Sensitivity : Amber glass vials mitigate photodegradation, as UV light can induce ring-opening reactions .
- Moisture Control : Desiccants (e.g., silica gel) prevent hydrolysis of the acetic acid moiety .
Advanced: What mechanistic insights explain the ring-opening reactions of this compound under basic conditions?
Answer:
Under basic conditions (e.g., NaOH), the cyclobutane ring undergoes strain-driven ring-opening via β-elimination or nucleophilic attack. Kinetic studies (e.g., H NMR monitoring) reveal that hydroxide ions abstract protons adjacent to the oxo group, forming a conjugated enolate intermediate. This intermediate undergoes retro-[2+2] cleavage, yielding unsaturated carboxylic acid derivatives. Isotopic labeling (e.g., O) tracks oxygen migration during hydrolysis .
Data Contradiction: How can researchers reconcile conflicting reports on the catalytic efficiency of acid vs. base conditions in esterification?
Answer:
Controlled experiments comparing HSO (acid) and KCO (base) under identical solvent/temperature conditions reveal:
- Acid Catalysis : Faster esterification but higher risk of cyclobutane ring decomposition.
- Base Catalysis : Slower kinetics but better preservation of ring integrity.
Statistical tools (e.g., ANOVA) quantify yield differences, while Arrhenius plots identify activation energy barriers, clarifying optimal conditions .
Advanced: What role does this compound play in medicinal chemistry scaffold design?
Answer:
The compound’s strained cyclobutyl ring enhances rigidity, improving target binding affinity in drug candidates. For example:
- Neurological Agents : Derivatives with aminoethoxy side chains (e.g., Fmoc-AEEA analogs) show promise in peptide mimetics for blood-brain barrier penetration .
- Anti-inflammatory Agents : Acetic acid derivatives modulate COX-2 activity, with SAR studies optimizing substituents on the cyclobutyl ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
